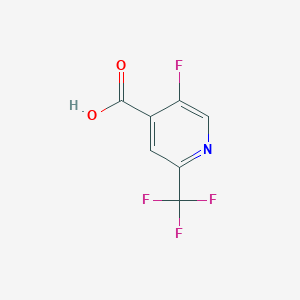![molecular formula C9H8ClFO2 B6229086 2-[(4-chloro-2-fluorophenoxy)methyl]oxirane CAS No. 1537838-19-9](/img/no-structure.png)
2-[(4-chloro-2-fluorophenoxy)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chloro-2-fluorophenoxy)methyl]oxirane is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.6 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-2-fluorophenoxy)methyl]oxirane typically involves the reaction of 4-chloro-2-fluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-chloro-2-fluorophenoxy)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(4-chloro-2-fluorophenoxy)methyl]oxirane has significant potential in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-[(4-chloro-2-fluorophenoxy)methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, including its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-chloro-4-fluorophenoxy)methyl]oxirane
- 2-[(4-chloro-2-fluorophenoxy)methyl]-2-methyl-oxirane
Uniqueness
2-[(4-chloro-2-fluorophenoxy)methyl]oxirane is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(4-chloro-2-fluorophenoxy)methyl]oxirane involves the reaction of 4-chloro-2-fluorophenol with epichlorohydrin in the presence of a base to form the intermediate 2-[(4-chloro-2-fluorophenoxy)methyl]oxirane.", "Starting Materials": [ "4-chloro-2-fluorophenol", "Epichlorohydrin", "Base (e.g. NaOH)" ], "Reaction": [ "Add 4-chloro-2-fluorophenol to a reaction flask", "Add epichlorohydrin to the reaction flask", "Add a base (e.g. NaOH) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography or recrystallization" ] } | |
CAS-Nummer |
1537838-19-9 |
Molekularformel |
C9H8ClFO2 |
Molekulargewicht |
202.61 g/mol |
IUPAC-Name |
2-[(4-chloro-2-fluorophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H8ClFO2/c10-6-1-2-9(8(11)3-6)13-5-7-4-12-7/h1-3,7H,4-5H2 |
InChI-Schlüssel |
RILWPWUJBNSZTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=C(C=C(C=C2)Cl)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



